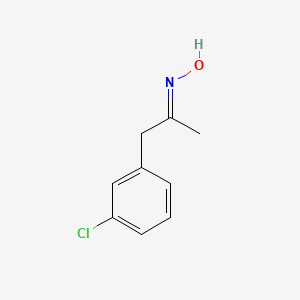

(3-Chlorophenyl)acetone oxime

Description

BenchChem offers high-quality (3-Chlorophenyl)acetone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chlorophenyl)acetone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

(NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+ |

InChI Key |

REEKQPIENAUPMD-YRNVUSSQSA-N |

Isomeric SMILES |

C/C(=N\O)/CC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(=NO)CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-Chlorophenylacetone oxime chemical structure and SMILES

An In-depth Technical Guide to 3-Chlorophenylacetone Oxime: Structure, Synthesis, and Core Principles

Introduction

3-Chlorophenylacetone oxime is an organic compound belonging to the oxime functional group class. Oximes are characterized by the C=N-OH moiety and are formed through the condensation of an aldehyde or ketone with hydroxylamine.[1][2] This guide provides a comprehensive technical overview of 3-Chlorophenylacetone oxime, detailing its chemical structure, core properties, a validated synthesis protocol, and the underlying scientific principles for researchers and drug development professionals. The molecule's structure, featuring a 3-chlorophenyl ring linked to a propan-2-one oxime group, provides a unique scaffold for further chemical modification, making it a compound of interest in synthetic chemistry.

Chemical Identity and Properties

The foundational step in understanding any chemical entity is to define its structure and physicochemical properties. The structure of 3-Chlorophenylacetone oxime consists of a central acetone oxime core, with one of the methyl groups substituted with a 3-chlorobenzyl group.

Chemical Structure:

Caption: Chemical structure of 3-Chlorophenylacetone oxime.

The key quantitative data for 3-Chlorophenylacetone oxime are summarized in the table below for rapid reference.

| Property | Value | Source |

| CAS Number | 319474-76-5 | [3][4] |

| Molecular Formula | C₉H₁₀ClNO | [3] |

| Molecular Weight | 183.63 g/mol | [3] |

| SMILES String | CC(=NO)CC1=CC=CC(Cl)=C1 | Inferred from isomers[5] |

| IUPAC Name | (NE)-N-[1-(3-chlorophenyl)propan-2-ylidene]hydroxylamine | Inferred from isomers[5] |

Synthesis of 3-Chlorophenylacetone Oxime

The synthesis of oximes from their corresponding ketones is a robust and well-established transformation in organic chemistry.[2] The primary method involves the condensation of a ketone with hydroxylamine, typically supplied as hydroxylamine hydrochloride. A base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine to act as a nucleophile.

Precursor Material

The starting material for this synthesis is 3-Chlorophenylacetone.

| Property | Value | Source |

| CAS Number | 14123-60-5 | [6] |

| Molecular Formula | C₉H₉ClO | [6] |

| Molecular Weight | 168.62 g/mol | [6] |

| Physical State | Liquid | |

| Boiling Point | 99 °C / 5 mmHg | [7] |

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of 3-Chlorophenylacetone oxime.

Causality: The core of this reaction is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 3-Chlorophenylacetone. The subsequent elimination of a water molecule forms the C=N double bond characteristic of an oxime. Sodium carbonate is chosen as a mild base to deprotonate the hydroxylamine hydrochloride in situ, which is crucial as the free hydroxylamine is unstable. Ethanol serves as a suitable solvent to dissolve both the organic ketone and the aqueous base solution, creating a homogenous reaction environment.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (59.3 mmol) of 3-Chlorophenylacetone[6] in 100 mL of 95% ethanol.

-

Hydroxylamine Addition: To this solution, add 6.2 g (89.0 mmol, 1.5 equivalents) of hydroxylamine hydrochloride. Stir the mixture until most of the solid has dissolved.

-

Basification: Prepare a solution of 4.7 g (44.5 mmol, 0.75 equivalents) of anhydrous sodium carbonate in 50 mL of water. Add this aqueous solution dropwise to the stirred reaction mixture over 30 minutes. The addition rate should be controlled to prevent excessive frothing.[8]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. Add 100 mL of water to the residue, which may cause the product to precipitate as a solid or separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-Chlorophenylacetone oxime. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.[8]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol can be visualized as a self-validating system, where each step prepares the substrate for the subsequent transformation, leading to the final purified product.

Sources

- 1. (4-Chlorophenyl)acetone oxime (1454-65-5) for sale [vulcanchem.com]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3-CHLOROPHENYL)ACETONE OXIME synthesis - chemicalbook [chemicalbook.com]

- 4. (3-chlorophenyl)acetone oxime | CAS#:319474-76-5 | Chemsrc [chemsrc.com]

- 5. (2-Chlorophenyl)acetone oxime | C9H10ClNO | CID 24721145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. 3-CHLOROPHENYLACETONE | 14123-60-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Differentiation of (3-Chlorophenyl)acetone Oxime and 4-Chloro Isomer

This guide details the structural, analytical, and pharmacological differentiation between (3-Chlorophenyl)acetone oxime and its 4-chloro isomer .[1]

Executive Summary

(3-Chlorophenyl)acetone oxime and (4-Chlorophenyl)acetone oxime are regioisomers used primarily as intermediates in the synthesis of halogenated amphetamine derivatives. While they share an identical molecular formula (

The 4-chloro isomer is the precursor to 4-Chloroamphetamine (PCA) , a highly specific serotonergic neurotoxin used as a tool compound in neurobiology. The 3-chloro isomer yields 3-Chloroamphetamine (3-CA) , a potent monoamine releasing agent with a distinct toxicological profile. Differentiating these isomers is critical for forensic analysis, quality control in research synthesis, and toxicological assessment.[1]

Part 1: Structural Basis & Physical Chemistry[1]

The fundamental difference lies in the position of the chlorine atom on the benzene ring relative to the 2-oximinopropyl side chain.

| Feature | 3-Chloro Isomer (Meta) | 4-Chloro Isomer (Para) |

| Symmetry | ||

| Dipole Moment | Lower net dipole due to | Higher net dipole due to linear vector alignment. |

| Crystal Packing | Generally less efficient packing; often lower melting point. | Efficient packing due to symmetry; typically higher melting point. |

| Steric Environment | Chlorine is remote from the side chain but affects ring electron density inductively. | Chlorine is opposite the side chain; minimal steric interference with the oxime. |

Synthetic Origins (Causality)

The isomer identity is established at the very beginning of the synthetic pathway, typically governed by the starting benzaldehyde.[1] Isomerization during standard nitroalkene condensation or iron/acid reductions is chemically forbidden, meaning the purity of the starting material dictates the identity of the oxime. [1]

Figure 1: Parallel synthesis pathways. The regioisomerism is locked in step 1 and conserved through to the oxime.

Part 2: Analytical Forensics & Differentiation[1]

Distinguishing these isomers requires spectroscopic methods capable of resolving the aromatic substitution pattern. Mass spectrometry alone is often insufficient due to identical fragmentation pathways.

Nuclear Magnetic Resonance (NMR)

Proton NMR (

-

4-Chloro (Para): Possesses a plane of symmetry. The aromatic protons appear as a characteristic AA'BB' system (often resembling two doublets) in the 7.0–7.5 ppm range.

-

3-Chloro (Meta): Lacks symmetry. The four aromatic protons are chemically non-equivalent, resulting in a complex ABCD system .[1] You will typically observe a distinct singlet (isolated proton between Cl and alkyl chain), followed by a multiplet of doublets and triplets.[1]

Comparative NMR Signals (Aromatic Region):

| Isomer | Multiplicity Pattern | Integration | Approximate Shift ( |

| 4-Chloro | Two distinct doublets (AA'BB' system) | 2H, 2H | 7.25 (d), 7.15 (d) |

| 3-Chloro | Singlet (H2), Multiplet (H4, H5, H6) | 1H (s), 3H (m) | 7.20 (s), 7.10–7.30 (m) |

Infrared Spectroscopy (IR)

IR allows for rapid screening based on C-H out-of-plane (OOP) bending vibrations, which are highly specific to ring substitution.[1]

-

Para-substituted (4-Cl): A single strong band in the 800–850 cm⁻¹ region.

-

Meta-substituted (3-Cl): Two distinct bands: one near 690 cm⁻¹ and another near 780 cm⁻¹ .

GC-MS Differentiation Workflow

While electron ionization (EI) mass spectra are nearly identical (base peak m/z 43 or similar benzylic fragments), capillary GC can separate them based on boiling point differences.[1]

-

Protocol: Split injection (1:50), DB-5 or equivalent non-polar column.[1]

-

Trend: The 4-chloro isomer generally exhibits a slightly longer retention time than the 3-chloro isomer due to higher symmetry and intermolecular forces (van der Waals stacking), though this is column-dependent.

Figure 2: Analytical decision tree for isomer identification.

Part 3: Pharmacological Implications[1][2]

The oximes themselves are generally inactive intermediates. However, they are direct precursors to the corresponding amphetamines.[1] Understanding the end-product pharmacology is the primary reason for differentiating the oximes.

4-Chloroamphetamine (PCA) - The "Para" Product[3][4]

-

Mechanism: PCA is a substrate for the serotonin transporter (SERT). It enters the neuron and forces the release of serotonin (5-HT) from storage vesicles via VMAT2 inhibition and transporter reversal.

-

Toxicity: It is a selective serotonergic neurotoxin . High doses cause long-term depletion of serotonin and destruction of serotonergic axon terminals.

-

Use Case: Strictly a research tool to experimentally deplete serotonin in animal models.

3-Chloroamphetamine (3-CA) - The "Meta" Product[4][5]

-

Mechanism: Acts as a monoamine releasing agent (dopamine and serotonin) but with different affinity ratios compared to PCA.[2]

-

Toxicity: 3-CA is generally considered less neurotoxic than PCA. However, research suggests that if its metabolism (para-hydroxylation) is inhibited, it can exhibit neurotoxic properties similar to PCA.[1][3][2]

-

Use Case: Investigated in structure-activity relationship (SAR) studies regarding monoamine release vs. neurotoxicity.

Pharmacological Comparison of End-Products:

| Feature | 4-Chloroamphetamine (PCA) | 3-Chloroamphetamine (3-CA) |

| Primary Target | SERT (High Affinity) | SERT / DAT (Balanced) |

| Neurotoxicity | High (Serotonin depletion) | Low/Moderate (Metabolism dependent) |

| Metabolic Fate | Deamination / Dechlorination | Para-hydroxylation (Rapid) |

| Research Status | Neurotoxin Standard | Psychostimulant Probe |

Part 4: Experimental Protocols

General Oxime Synthesis Protocol (Standardized)

Note: This protocol applies to both isomers, as the chemistry of the ketone-to-oxime conversion is identical. The differentiation is in the starting ketone.

Reagents:

-

Chlorophenylacetone (3- or 4- isomer): 10 mmol

-

Hydroxylamine Hydrochloride (

): 15 mmol[1] -

Sodium Acetate (

) or Pyridine: 15 mmol -

Ethanol (EtOH): 20 mL

Procedure:

-

Dissolution: Dissolve 10 mmol of the specific chlorophenylacetone isomer in 20 mL of Ethanol.

-

Addition: Add 15 mmol of Hydroxylamine HCl followed by 15 mmol of Sodium Acetate (buffer).

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours. Monitor via TLC (Silica, 8:2 Hexane:EtOAc). The ketone spot will disappear, replaced by a more polar oxime spot. -

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in water (

) and extract with Dichloromethane ( -

Drying: Dry organic layer over anhydrous

and evaporate. -

Purification: Recrystallize from Hexane/Ethanol if solid, or use column chromatography if oil.[1]

GC-MS Method for Isomer Separation

Instrument: Agilent 7890B/5977B or equivalent. Column: HP-5ms (30m x 0.25mm x 0.25µm). Carrier Gas: Helium @ 1.0 mL/min. Temp Program:

-

Start:

(hold 1 min) -

Ramp:

/min to -

Hold: 5 min at

Detection: EI Mode (70 eV), Scan range 40–400 amu.

Expected Result: The 4-chloro isomer typically elutes 0.2–0.5 minutes after the 3-chloro isomer due to stronger interaction with the stationary phase (shape selectivity).

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR/IR substitution patterns).

-

Fuller, R. W. (1992).[1] Basic advances in serotonin pharmacology. The Journal of Clinical Psychiatry. Link (Discusses PCA neurotoxicity).

-

Caldwell, J. (1976).[1] The metabolism of amphetamines in mammals. Drug Metabolism Reviews, 5(2), 219-280. Link (Metabolic differences between isomers).

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link (Forensic differentiation of substituted amphetamines).

-

PubChem. (2025).[4] Compound Summary: 4-Chloroamphetamine.[3] National Library of Medicine.[4] Link[1]

Sources

Safety data sheet (SDS) for (3-Chlorophenyl)acetone oxime

An In-depth Technical Guide to the Safety and Handling of (3-Chlorophenyl)acetone oxime

Abstract

(3-Chlorophenyl)acetone oxime (CAS No. 319474-76-5) is a niche chemical intermediate with potential applications in organic synthesis and drug development. As a compound that is not widely characterized in publicly available safety literature, a comprehensive understanding of its potential hazards and handling requirements is paramount for ensuring laboratory safety. This technical guide provides a detailed safety and handling profile for (3-Chlorophenyl)acetone oxime. In the absence of a formally published Safety Data Sheet (SDS), this document synthesizes data from structurally related compounds, including chlorophenols, acetophenone oximes, and other chlorinated organic molecules, to provide an inferred hazard assessment and best-practice handling protocols. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound.

Chemical Identification and Physicochemical Properties

(3-Chlorophenyl)acetone oxime is an organic compound featuring a chlorophenyl group attached to an acetone oxime moiety.[1] The presence of the C=N-OH functional group classifies it as a ketoxime.[2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | (3-chlorophenyl)acetone oxime | [1] |

| CAS Number | 319474-76-5 | [1][4] |

| Molecular Formula | C9H10ClNO | [1][4] |

| Molecular Weight | 183.63 g/mol | [1][4] |

| Exact Mass | 183.04500 | [1] |

| Appearance | Presumed to be a solid at room temperature, typical for many oximes.[2] | Inferred |

| Solubility | Expected to have low solubility in water and be soluble in polar organic solvents.[2] | Inferred |

| Stability | Stable under recommended storage conditions, but may be sensitive to light and strong acids.[5][6] | Inferred |

Inferred Hazard Identification and GHS Classification

Causality of Inferred Hazards:

-

Acute Toxicity: Chlorinated aromatic compounds can exhibit toxicity if swallowed, inhaled, or absorbed through the skin.[7] For instance, (4-Chlorophenyl)acetonitrile is classified as toxic if swallowed, in contact with skin, or inhaled.[7]

-

Skin and Eye Irritation: Many organic chemicals, including related chloro-compounds and oximes, are known to cause skin and eye irritation.[7][8][9]

-

Target Organ Effects: Toxicological profiles of chlorophenols suggest potential effects on the liver, central nervous system, and reproductive system.[10][11][12] While this compound is not a phenol, the presence of the chlorophenyl group warrants caution regarding these organ systems.

Table 2: Inferred GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7][8]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][9]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7][9]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9]

First-Aid Measures

Immediate medical attention is recommended in case of significant exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[9][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[6][14]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE) as described in Section 8. Avoid breathing dust or vapors.[14]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a suitable, labeled container for disposal. For larger spills, contain the spill and collect the material for disposal. Avoid generating dust.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Exposure Controls and Personal Protection

-

Engineering Controls: A chemical fume hood is recommended for all handling procedures. Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator may be necessary.[13]

-

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: The compound is expected to be stable under normal storage conditions.[6]

-

Possibility of Hazardous Reactions: Oximes can undergo Beckmann rearrangement in the presence of strong acids, which can be exothermic.[2]

-

Conditions to Avoid: Incompatible materials, heat, and direct sunlight.[14]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[9]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[6][14]

Synthesis and Characterization Protocols

Synthesis of (3-Chlorophenyl)acetone oxime

The synthesis of (3-Chlorophenyl)acetone oxime typically proceeds via the condensation reaction of 3-Chlorophenylacetone with hydroxylamine.[4] This is a standard method for the preparation of oximes from ketones.[2]

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chlorophenylacetone in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate or pyridine) to neutralize the HCl formed.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[16]

-

Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude product.[16]

-

The crude oxime is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[16]

Sources

- 1. (3-chlorophenyl)acetone oxime | CAS#:319474-76-5 | Chemsrc [chemsrc.com]

- 2. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]

- 3. (4-Chlorophenyl)acetone oxime (1454-65-5) for sale [vulcanchem.com]

- 4. (3-CHLOROPHENYL)ACETONE OXIME synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

pKa values and acidity of (3-Chlorophenyl)acetone oxime

An In-Depth Technical Guide to the pKa and Acidity of (3-Chlorophenyl)acetone Oxime

Introduction

(3-Chlorophenyl)acetone oxime is an organic compound of interest in various fields, including medicinal chemistry and materials science, due to the versatile reactivity of the oxime functional group.[1] The acidity of the oxime proton, quantified by its pKa value, is a critical physicochemical parameter that governs the molecule's behavior in different chemical environments. This parameter influences properties such as solubility, lipophilicity, and the nucleophilicity of the corresponding oximate anion, which is a key factor in its role as a nucleophilic catalyst.[2] Understanding and accurately determining the pKa of (3-Chlorophenyl)acetone oxime is therefore essential for its effective application and for the development of new molecules with desired properties.

This technical guide provides a comprehensive overview of the acidity of (3-Chlorophenyl)acetone oxime. It delves into the theoretical principles governing its acidity, offers an estimation of its pKa based on the Hammett linear free-energy relationship, and provides detailed, field-proven protocols for its synthesis and experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry. Additionally, a brief overview of computational approaches for pKa prediction is presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this molecule's acidic properties.

Theoretical Framework of Acidity in Substituted Acetophenone Oximes

The acidity of an oxime is determined by the stability of its conjugate base, the oximate anion, which is formed upon the dissociation of the hydroxyl proton. The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a quantitative measure of this acidity.

The parent compound, acetophenone oxime, has a reported pKa of approximately 11.48.[3] The introduction of a substituent on the phenyl ring alters the electronic environment of the molecule, thereby influencing the stability of the oximate anion and, consequently, the pKa.

The Electronic Influence of the 3-Chloro Substituent

The chlorine atom at the meta position of the phenyl ring primarily exerts a negative inductive effect (-I).[4] This effect involves the withdrawal of electron density through the sigma bonds of the molecule. This electron withdrawal helps to delocalize and stabilize the negative charge on the oxygen atom of the oximate anion.[5] By stabilizing the conjugate base, the equilibrium of the acid dissociation is shifted towards the products, resulting in a stronger acid and a lower pKa value compared to the unsubstituted acetophenone oxime.

Due to its position in the meta position, the chlorine substituent does not exert a significant resonance effect on the oxime functional group. Therefore, the primary electronic influence on the acidity of (3-Chlorophenyl)acetone oxime is the inductive electron withdrawal.

Estimating the pKa of (3-Chlorophenyl)acetone Oxime using the Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds.[6] It can be used to estimate the pKa of a substituted compound based on the pKa of the parent compound and the Hammett substituent constant (σ) for the specific substituent and its position.

The equation is as follows:

pKa(substituted) = pKa(unsubstituted) - ρσ

Where:

-

pKa(substituted) is the pKa of the substituted compound.

-

pKa(unsubstituted) is the pKa of the parent compound (acetophenone oxime, pKa ≈ 11.48).[3]

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. For the ionization of phenols, a related class of compounds, ρ is approximately 2.25.[7] We will use this as an estimate for the ionization of acetophenone oximes.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a chlorine atom in the meta position (σ_meta), the value is +0.37.

Using these values, we can estimate the pKa of (3-Chlorophenyl)acetone oxime:

pKa ≈ 11.48 - (2.25 * 0.37) pKa ≈ 11.48 - 0.83 pKa ≈ 10.65

This estimation suggests that the 3-chloro substituent increases the acidity of the oxime, lowering its pKa by approximately 0.83 units compared to acetophenone oxime.

Synthesis of (3-Chlorophenyl)acetone Oxime

The synthesis of (3-Chlorophenyl)acetone oxime is typically achieved through the condensation reaction of 3-chlorophenylacetone with hydroxylamine hydrochloride in the presence of a base.[2]

Experimental Protocol

Materials:

-

3-Chlorophenylacetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylacetone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.

-

Slowly add a solution of sodium hydroxide (1.5 equivalents) in water to the reaction mixture with stirring.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude (3-Chlorophenyl)acetone oxime.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Experimental Determination of pKa

For water-insoluble compounds like (3-Chlorophenyl)acetone oxime, the pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry, often in a co-solvent system.[8][9]

Potentiometric Titration

This method involves titrating a solution of the compound with a strong base and monitoring the pH. The pKa is the pH at which the compound is half-neutralized.[10][11]

Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[10]

-

Sample Preparation: Prepare a ~1 mM solution of (3-Chlorophenyl)acetone oxime in a methanol-water mixture (e.g., 50:50 v/v).[8] Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.[10]

-

Acidification: Acidify the sample solution to approximately pH 2 with 0.1 M HCl.[11]

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05 mL) of the titrant.

-

Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative of the curve (dpH/dV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point.

-

The volume of NaOH at the half-equivalence point is determined. The pH at this volume is the apparent pKa (pKa') in the co-solvent mixture.

-

-

Aqueous pKa Extrapolation: Repeat the titration in several co-solvent mixtures of varying compositions (e.g., 40%, 50%, 60% methanol). Plot the apparent pKa' values against the mole fraction of the organic solvent and extrapolate to zero co-solvent concentration to obtain the aqueous pKa.[8][9]

UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule.[12][13]

Experimental Workflow

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol

-

Stock Solution: Prepare a concentrated stock solution of (3-Chlorophenyl)acetone oxime in a suitable organic solvent like methanol.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 9 to 12).

-

Sample Preparation: Prepare a set of solutions for analysis by adding a small, constant volume of the stock solution to each buffer solution. This ensures a constant total concentration of the oxime in each sample.

-

Spectral Acquisition: Record the UV-Vis spectrum for each buffered solution. Also, record the spectra in strongly acidic (e.g., pH 2) and strongly basic (e.g., pH 13) solutions to obtain the spectra of the fully protonated and deprotonated species, respectively.

-

Data Analysis:

-

Identify an analytical wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can be accurately determined by fitting the data to the Henderson-Hasselbalch equation.[14]

-

Computational pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[10] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction in a simulated solvent environment.

A common approach involves calculating the free energies of the protonated oxime and the deprotonated oximate anion in the gas phase and in solution using a continuum solvation model. The pKa is then calculated from the difference in these free energies. While computationally intensive, these methods can provide valuable insights, especially when experimental determination is challenging.

Data Summary

The following table summarizes the key pKa values discussed in this guide. It is intended to be a reference for researchers working with (3-Chlorophenyl)acetone oxime.

| Compound | pKa Value | Method |

| Acetophenone Oxime | ~11.48 | Experimental[3] |

| (3-Chlorophenyl)acetone Oxime | ~10.65 | Estimated (Hammett) |

| (3-Chlorophenyl)acetone Oxime | Experimental (Potentiometric) | |

| (3-Chlorophenyl)acetone Oxime | Experimental (Spectrophotometric) |

Conclusion

The acidity of (3-Chlorophenyl)acetone oxime, as quantified by its pKa, is a fundamental property that dictates its chemical behavior. Theoretical considerations and estimation using the Hammett equation suggest a pKa of approximately 10.65, indicating that the meta-chloro substituent enhances its acidity compared to the parent acetophenone oxime. For definitive determination, this guide has provided detailed protocols for its synthesis and experimental pKa measurement using potentiometric titration and UV-Vis spectrophotometry. These methods, coupled with computational predictions, offer a robust framework for characterizing the physicochemical properties of this and related compounds, thereby facilitating their application in drug discovery and materials science.

References

-

Gas-Phase Acidities of Acetophenone Oximes. Substituent Effect and Solvent Effects. Bulletin of the Chemical Society of Japan. [Link]

-

Musil K, Florianova V, Bucek P, Dohnal V, Kuca K, Musilek K. Development and validation of a FIA/UV-vis method for pK(a) determination of oxime based acetylcholinesterase reactivators. Journal of Pharmaceutical and Biomedical Analysis. 2016;117:240-246. [Link]

-

Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Agricultural and Food Chemistry. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

-

Potentiometric pKa determination of water-insoluble compound. Pion Inc. [Link]

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

PKa values for substituted acetophenones: Values determined by study of rates of halogenation. ResearchGate. [Link]

-

CHEM 331 Problem Set #3: Substituent Effects and LFERs. Thompson Rivers University. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

-

a-new-developed-potentiometric-method-for-the-determination-of-pka-values-for-syn-and-anti-isomer-pair-in-3-and-4-hydrox.pdf. TSI Journals. [Link]

-

Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures. ResearchGate. [Link]

-

Acetone oxime. Wikipedia. [Link]

-

(3-chlorophenyl)acetone oxime. Chemsrc. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

p-Chloroacetophenone oxime. PubChem. [Link]

-

Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester. Academic Journal of Life Sciences. [Link]

-

20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. [Link]

-

20.4 Substituent Effects on Acidity. OpenStax. [Link]

-

pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. EPFL. [Link]

-

Phenylacetones from O-Methyl Bromoacetone Oxime. . [Link]

-

Effect of substituents on the pKa or substituted phenols benzoic acids and protonated anilines. YouTube. [Link]

-

Hammett plot for the competitive TH of acetophenone and a few... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (3-CHLOROPHENYL)ACETONE OXIME synthesis - chemicalbook [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epfl.ch [epfl.ch]

- 6. web.viu.ca [web.viu.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development and validation of a FIA/UV-vis method for pK(a) determination of oxime based acetylcholinesterase reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmaguru.co [pharmaguru.co]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

(3-Chlorophenyl)acetone oxime PubChem CID and ChemSpider ID

Chemical Identity & Database Informatics

(3-Chlorophenyl)acetone oxime is a specialized organic intermediate utilized extensively in pharmaceutical synthesis and agrochemical development. While researchers often query its PubChem CID and ChemSpider ID, database indexing for specific halogenated positional isomers can be fragmented.

Commercially and scientifically, this compound is definitively tracked via its CAS Registry Number: 319474-76-5 [1]. For structural and computational comparisons, researchers often reference its closely related positional isomer, (2-chlorophenyl)acetone oxime (CAS 117891-08-4), which is well-documented under PubChem CID 24721145 [2].

To facilitate precise tracking and analytical comparison, the quantitative informatics for the 3-chloro derivative and its precursor are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Causality / Relevance |

| Chemical Name | (3-Chlorophenyl)acetone oxime | IUPAC standard nomenclature. |

| CAS Registry Number | 319474-76-5 | Primary identifier for commercial procurement[1]. |

| Molecular Formula | C9H10ClNO | Determines exact mass for mass spectrometry. |

| Molecular Weight | 183.63 g/mol | Critical for stoichiometric calculations[1]. |

| Precursor Ketone CAS | 14123-60-5 | 3-Chlorophenylacetone, the starting electrophile[3]. |

| Related Isomer CID | PubChem CID 24721145 | 2-Chloro isomer; used as a proxy for in silico modeling[2]. |

Mechanistic Principles of Oxime Formation

The synthesis of (3-chlorophenyl)acetone oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl group of 3-chlorophenylacetone, followed by a dehydration event. Understanding the causality behind the reaction conditions is critical for optimizing yield.

-

Nucleophile Stabilization: Free hydroxylamine is highly unstable and prone to explosive decomposition. Therefore, it is universally supplied as a hydrochloride salt (NH₂OH·HCl). To activate the nucleophile, a base (such as NaOH or sodium acetate) must be introduced to liberate the free amine in situ[1].

-

The pH "Sweet Spot" (Causality): The reaction is highly pH-dependent. If the environment is too acidic (pH < 3), the hydroxylamine remains protonated (NH₃OH⁺) and loses its nucleophilicity. Conversely, if the environment is too basic (pH > 7), there are insufficient protons to catalyze the elimination of water from the tetrahedral hemiaminal intermediate. A buffered pH of 4.5–5.5 ensures optimal reaction kinetics.

Mechanistic pathway of oxime formation via hemiaminal intermediate dehydration.

Self-Validating Synthetic Protocol

The following protocol details the synthesis of (3-chlorophenyl)acetone oxime from 3-chlorophenylacetone. This workflow is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every step.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 1.0 equivalent of 3-chlorophenylacetone (CAS 14123-60-5)[3] in absolute ethanol to achieve a 0.5 M concentration.

-

Causality: Ethanol is selected as a polar protic solvent because it solvates the hydrophobic aromatic ketone while remaining fully miscible with the aqueous reagents added in the next step.

-

-

Nucleophile Activation: In a separate flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium hydroxide in a minimal volume of distilled water.

-

Causality: The base neutralizes the HCl salt, generating the active nucleophile. A 1.5x molar excess drives the equilibrium forward, ensuring complete consumption of the valuable ketone precursor[1].

-

-

Condensation: Slowly add the aqueous hydroxylamine solution to the ethanolic ketone solution under continuous stirring. Verify that the pH is approximately 5 using indicator paper.

-

Thermal Acceleration: Elevate the reaction temperature to reflux (approx. 78°C) for 1 hour[1].

-

Causality: Heat overcomes the activation energy barrier required for the dehydration of the hemiaminal intermediate, rapidly driving the formation of the C=N double bond.

-

-

In-Process Control (IPC) & Validation: After 1 hour, sample the mixture and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent.

-

Validation: The reaction is validated as complete when the UV-active ketone spot (higher

) disappears entirely, replaced by a more polar oxime spot (lower

-

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine.

-

Causality: Brine washing removes residual water and inorganic salts (NaCl), pre-drying the organic phase and preventing emulsion formation.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate the solvent. The crude product yields (3-chlorophenyl)acetone oxime at an expected efficiency of ~93%[1].

Workflow for the self-validating synthesis of (3-Chlorophenyl)acetone oxime.

Analytical Characterization

To confirm the structural integrity of the synthesized oxime, orthogonal analytical techniques must be employed. The table below summarizes the expected quantitative data and the causality behind each structural assignment.

Table 2: Expected Analytical Characterization Data

| Technique | Key Signals / Parameters | Causality / Structural Assignment |

| Confirms the methyl group adjacent to C=N, the benzylic CH | ||

| The signal at ~158 ppm is the definitive marker validating the conversion of the ketone (typically ~205 ppm) to an oxime carbon. | ||

| LC-MS (ESI+) | m/z 184.0 [M+H] | Validates the molecular weight (183.63) and confirms the presence of a single chlorine atom via the diagnostic 3:1 isotopic abundance ratio[1]. |

| IR Spectroscopy | ~3300 cm | The broad 3300 cm |

Applications in Drug Development

In medicinal chemistry, (3-chlorophenyl)acetone oxime is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a highly versatile, stable intermediate.

-

Reduction to Amines: The oxime can be reduced using Lithium Aluminum Hydride (LiAlH

) or catalytic hydrogenation to yield 1-(3-chlorophenyl)propan-2-amine, a core pharmacophore in various central nervous system (CNS) modulators. -

Beckmann Rearrangement: Treatment of the oxime with strong acids (e.g., sulfuric acid or polyphosphoric acid) triggers a Beckmann rearrangement, converting the oxime into a substituted amide. This is a critical pathway for synthesizing complex heterocyclic scaffolds and agrochemical agents.

-

Fischer Indole Precursors: Oximes are frequently utilized in modified Fischer indole syntheses to generate functionalized indoles, which are ubiquitous in modern drug discovery libraries.

References

1.[2] (2-chlorophenyl)acetone oxime 117891-08-4 - Guidechem - guidechem.com. 2 2.[1] (3-CHLOROPHENYL)ACETONE OXIME synthesis - ChemicalBook - chemicalbook.com. 1 3.[3] 3-CHLOROPHENYLACETONE | 14123-60-5 - ChemicalBook - chemicalbook.com. 3

Sources

Comprehensive Technical Guide: 3-Chlorobenzyl Methyl Ketoxime Derivatives

Synthesis, Analytical Profiling, and Pharmacological Applications

Executive Summary

This technical guide provides an in-depth analysis of 3-chlorobenzyl methyl ketoxime (systematically known as 1-(3-chlorophenyl)propan-2-one oxime ) and its functional derivatives. While often encountered as a key intermediate in the synthesis of amphetamine-class reference standards (specifically 3-chloromethamphetamine), this scaffold possesses distinct utility in antifungal research , enzyme inhibition , and forensic impurity profiling .

This document is designed for research scientists and drug development professionals. It prioritizes the chemical integrity of the oxime functionality, its behavior under analytical conditions (GC-MS/NMR), and its potential as a bioactive pharmacophore distinct from its amine reduction products.

Chemical Identity and Structural Analysis[1][2][3][4]

The term "3-chlorobenzyl methyl ketoxime" refers to the oxime derivative of 1-(3-chlorophenyl)propan-2-one . It exists as a mixture of E (anti) and Z (syn) geometric isomers, a critical feature for chromatographic separation and receptor binding affinity.

| Property | Specification |

| IUPAC Name | N-hydroxy-1-(3-chlorophenyl)propan-2-imine |

| Common Name | 1-(3-chlorophenyl)propan-2-one oxime; 3-chloro-P2P oxime |

| Molecular Formula | |

| Molecular Weight | 183.63 g/mol |

| CAS Registry (Ketone) | 14123-60-5 (Precursor reference) |

| Key Functional Groups | Aryl chloride (meta-substitution), Oxime ( |

| Isomerism | E/Z geometric isomers (typically separable by high-resolution GC) |

Synthetic Methodologies

The synthesis of 3-chlorobenzyl methyl ketoxime typically proceeds via the condensation of the corresponding ketone with hydroxylamine. However, the generation of the ketone precursor itself is the rate-limiting step in most workflows.

Protocol A: Ketone Synthesis via Modified Aldol Condensation

Rationale: This route avoids the use of restricted precursors (like phenylacetic acids) by utilizing 3-chlorobenzaldehyde.

-

Condensation: React 3-chlorobenzaldehyde with acetone (excess) using a mild base (

) at 60-80°C.-

Intermediate: 4-(3-chlorophenyl)but-3-en-2-one (Enone).

-

-

Selective Reduction: The enone is reduced using

in pyridine/methanol or via catalytic hydrogenation (

Protocol B: Oxime Formation (General Procedure)

Rationale: Standard oximation requires buffering to prevent hydrolysis or Beckmann rearrangement.

-

Reagents: 1-(3-chlorophenyl)propan-2-one (1.0 eq), Hydroxylamine hydrochloride (

, 1.5 eq), Sodium Acetate ( -

Solvent: Ethanol/Water (3:1 v/v).

-

Conditions: Reflux for 2-4 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc 4:1).

-

Workup: Evaporate ethanol, extract with dichloromethane (DCM), wash with brine, dry over

. -

Purification: Recrystallization from hexane/ether or flash chromatography.

Visualization: Synthetic Pathway

Caption: Stepwise synthesis from commercially available aldehydes to the target oxime scaffold.

Analytical Profiling & Identification

For researchers distinguishing this compound from its 2-chloro and 4-chloro isomers, or from the cathinone derivatives, the following analytical signatures are definitive.

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) spectrum of ketoximes is characterized by a "McLafferty-like" rearrangement and alpha-cleavage.

-

Molecular Ion (

): m/z 183 (distinct -

Base Peak: Often m/z 125/127 (3-chlorobenzyl cation,

) formed via alpha-cleavage. -

Diagnostic Fragment: m/z 166 (

, loss of -

Differentiation: The 3-chloro isomer can be distinguished from the 4-chloro isomer by the retention time (meta isomers typically elute before para isomers on non-polar columns like DB-5) and subtle differences in the intensity of the m/z 89 tropylium ion fragments.

Nuclear Magnetic Resonance (NMR)[4][5][6][7]

-

NMR (CDCl

-

1.85 (s, 3H,

-

3.45 and 3.68 (s, 2H,

- 7.10 - 7.30 (m, 4H, Aromatic protons). The meta-substitution pattern is confirmed by the splitting of the aromatic region (singlet-like peak for H-2, multiplet for H-4,5,6).

-

8.5 - 9.5 (br s, 1H,

-

1.85 (s, 3H,

Pharmacological Applications & Derivatives[1][2][3][12]

While the amine reduction product (3-chloromethamphetamine) is a serotonin-releasing agent used in neurotoxicity research, the oxime scaffold itself offers legitimate therapeutic potential in two primary domains:

A. Antifungal & Antimicrobial Agents

Research indicates that benzyl ketoxime ethers possess significant antifungal activity, particularly against Candida species and phytopathogens.

-

Mechanism: Inhibition of ergosterol biosynthesis (via CYP51 inhibition) or disruption of fungal cell membranes.

-

Key Derivative: O-benzyl ethers . Alkylation of the oxime oxygen with substituted benzyl halides creates "bis-benzyl" oxime ethers.

-

Example:O-(2,4-dichlorobenzyl)-1-(3-chlorophenyl)propan-2-one oxime.

-

Activity: These lipophilic derivatives mimic the structure of azole antifungals (like miconazole), fitting into the hydrophobic pocket of fungal enzymes.

-

B. Enzyme Inhibitors (Aldose Reductase)

Oxime derivatives have been explored as Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy/retinopathy).

-

Mechanism: The oxime moiety (

) can chelate the active site zinc or form hydrogen bonds with the catalytic residues (Tyr48, His110) of the enzyme. -

Structure-Activity Relationship (SAR): The 3-chloro substituent enhances lipophilicity (

), improving membrane permeability compared to the unsubstituted analog.

Visualization: SAR Logic

Caption: Structure-Activity Relationship (SAR) mapping for the 3-chlorobenzyl ketoxime scaffold.

Safety and Regulatory Considerations

-

Handling: 3-chlorobenzyl derivatives are potential skin and eye irritants. The oxime functionality can hydrolyze to release hydroxylamine (a mutagen) under strong acidic conditions. Use standard PPE (gloves, goggles, fume hood).

-

Regulatory Status:

-

The oxime itself is generally not a scheduled controlled substance in most jurisdictions (unlike the amine 3-CMA).

-

However, because it is a direct precursor to 3-chloromethamphetamine (a designer drug), it may be "watched" or require end-user declarations in certain regions (e.g., under analog acts or precursor laws depending on intent).

-

Recommendation: Researchers should maintain strict inventory logs and usage justification (e.g., "Synthesis of reference standards for forensic library updates").

-

References

-

BenchChem. (2025).[2][3][9] Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide. Retrieved from

-

PubChem. (2025).[10][11] 1-(3-Chlorophenyl)propan-2-one | C9H9ClO. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025). 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Product Information. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 3-Chlorobenzyl alcohol Thermochemistry and Spectra. Retrieved from

-

Maccioni, E., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. Retrieved from

-

ChemicalBook. (2026).[12] 1-(3-Chlorophenyl)-1-hydroxy-2-propanone Properties and Suppliers. Retrieved from

Sources

- 1. 857233-13-7|1-(3-Chlorophenyl)-1-hydroxypropan-2-one|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. tjpsj.org [tjpsj.org]

- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-(3-Chlorophenyl)propan-2-one | C9H9ClO | CID 2734097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - 3-chlorobenzyl isothiocyanate (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 12. chemeo.com [chemeo.com]

Methodological & Application

Application Note: Optimized Synthesis and Validation of (3-Chlorophenyl)acetone Oxime

Executive Summary

This application note details the protocol for the synthesis of (3-Chlorophenyl)acetone oxime (CAS: 319474-76-5), a critical intermediate in the development of CNS-active pharmaceutical agents. The 3-chloro substitution pattern on the phenyl ring is frequently employed in medicinal chemistry to enhance metabolic stability and lipophilicity compared to unsubstituted analogs.

This guide moves beyond standard textbook procedures by addressing specific challenges associated with the 3-chlorophenyl moiety, including electronic effects that influence reaction kinetics and the formation of E/Z isomers. The protocol utilizes a buffered hydroxylamine system to maximize yield and minimize side reactions (such as Beckmann rearrangement during workup).

Chemical Theory and Mechanism

Reaction Mechanism

The synthesis involves the condensation of 3-chlorophenylacetone with hydroxylamine hydrochloride . The reaction proceeds via a nucleophilic attack of the amine nitrogen on the ketone carbonyl carbon, followed by acid-catalyzed dehydration.

Key Mechanistic Considerations:

-

pH Control: The reaction is pH-dependent.[1] At low pH (<3), the hydroxylamine is fully protonated (

) and non-nucleophilic. At high pH (>10), the carbonyl carbon is less electrophilic. An optimal pH range of 4.5–6.0 is maintained using a Sodium Acetate buffer to ensure a sufficient concentration of free hydroxylamine ( -

Isomerism: The product forms as a mixture of E (anti) and Z (syn) isomers. In medicinal chemistry applications, the E-isomer is often thermodynamically favored, but the ratio can vary based on solvent polarity.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of oxime formation via nucleophilic addition-elimination.

Materials and Equipment

Reagents

| Reagent | CAS No. | Equiv.[2] | Role |

| 3-Chlorophenylacetone | 14123-60-5 | 1.0 | Limiting Reagent |

| Hydroxylamine HCl | 5470-11-1 | 1.5 | Nucleophile Source |

| Sodium Acetate (Anhydrous) | 127-09-3 | 2.0 | Buffer/Base |

| Ethanol (95% or Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Deionized Water | 7732-18-5 | Solvent | Co-solvent |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Temperature Control: Oil bath or heating mantle with thermocouple.

-

Condenser: Reflux condenser (water-cooled).

-

Monitoring: TLC plates (Silica Gel 60 F254), UV lamp (254 nm).

-

Workup: Separatory funnel, Rotary evaporator, Vacuum pump.

Experimental Protocol

Step-by-Step Procedure

Step 1: Preparation of Buffered Reagent Solution

-

In a 250 mL RBF, dissolve Hydroxylamine Hydrochloride (1.5 equiv) in a minimum amount of Deionized Water (approx. 3 mL per gram of NH2OH·HCl).

-

Add Sodium Acetate (2.0 equiv) to the solution. Stir until fully dissolved. Note: The solution may cool slightly due to endothermic dissolution.

-

Add Ethanol to the aqueous mixture (ratio of EtOH:Water should be approx. 3:1 v/v).

Step 2: Addition of Substrate

-

Add 3-Chlorophenylacetone (1.0 equiv) dropwise to the stirring reagent solution.

-

Observation: The mixture may become cloudy initially.

-

Attach the reflux condenser.[3]

Step 3: Reaction (Reflux)

-

Heat the mixture to a gentle reflux (approx. 75–80°C oil bath temperature).

-

Maintain reflux for 2–3 hours .

-

In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Starting Material: High Rf (Non-polar).

-

Product: Lower Rf (More polar, stains distinctively with KMnO4 or Iodine).

-

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Remove the bulk of the Ethanol using a rotary evaporator (bath temp < 45°C). Caution: Do not distill to dryness; leave a concentrated aqueous slurry.

-

Add Water (50 mL) to the residue and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

-

Combine organic layers and wash with:

-

1x Saturated NaHCO3 (to remove trace acid).

-

1x Brine (saturated NaCl).

-

-

Dry the organic phase over anhydrous MgSO4 or Na2SO4 .

-

Filter and concentrate under reduced pressure to yield the crude oxime.

Step 5: Purification

-

Method A (Preferred for Solids): Recrystallization from Hexanes/Ethyl Acetate or Ethanol/Water.

-

Method B (If Oil): Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the oxime.

Validation and Analytical Data

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.

Nuclear Magnetic Resonance (NMR)

The conversion of the ketone to the oxime is most easily validated by 1H NMR.

| Feature | 3-Chlorophenylacetone (Starting Material) | (3-Chlorophenyl)acetone Oxime (Product) |

| Methyl Group | Singlet, ~2.15 ppm | Singlet, ~1.85 ppm (shifted upfield) |

| Methylene (-CH2-) | Singlet, ~3.70 ppm | Singlet/Doublet, ~3.45 ppm (may split due to isomers) |

| Oxime Hydroxyl | Absent | Broad Singlet, 8.0–10.0 ppm (D2O exchangeable) |

| Aromatic Region | 7.1–7.4 ppm | 7.1–7.4 ppm (pattern retained) |

Mass Spectrometry (GC-MS)

-

Molecular Ion: Expect M+ peak at 183.6 (35-Cl) and 185.6 (37-Cl) in a 3:1 ratio.

-

Fragmentation: Loss of -OH (M-17) is common in oximes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | pH too low (protonated amine) or too high. | Ensure NaOAc is used (buffer). If using NaOH, check pH is ~5-6. |

| Oily Product | Presence of solvent or Z-isomer dominance. | Dry thoroughly under high vacuum. Attempt recrystallization with seed crystal or use column chromatography. |

| Beckmann Rearrangement | Acidic workup or excessive heat. | Avoid strong acids during workup. Keep rotary evaporator bath < 45°C. |

| Starting Material Remains | Reaction incomplete. | Extend reflux time or add 0.2 equiv more NH2OH·HCl. |

Safety and Compliance

-

Hydroxylamine HCl: Corrosive and potential skin sensitizer. Heating hydroxylamine residues can be explosive; ensure all hydroxylamine is quenched or removed before high-temperature distillation.

-

3-Chlorophenylacetone: Irritant. Handle in a fume hood.

-

Regulatory: While this specific oxime is a research chemical, phenylacetone derivatives are monitored in many jurisdictions. Ensure compliance with local regulations regarding precursor handling.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for oxime synthesis).

-

BenchChem. Phenylacetone Oxime Experimental Protocols and Purification. Retrieved from (General procedure for phenylacetone derivatives).

-

Smolecule. Synthesis and Properties of Phenylacetone Oxime Derivatives. Retrieved from (Analytical data and metabolic context).

-

PubChem. Compound Summary: Acetone Oxime and Derivatives. Retrieved from (Physical properties and safety data).

- Org. Synth.General Procedures for Oxime Formation. Organic Syntheses, Coll. Vol. 2, p. 70.

Sources

Catalytic reduction of (3-Chlorophenyl)acetone oxime to amine

Application Note: Chemoselective Catalytic Reduction of (3-Chlorophenyl)acetone Oxime

Executive Summary

This application note details the chemoselective reduction of (3-Chlorophenyl)acetone oxime to 1-(3-chlorophenyl)propan-2-amine. The primary challenge in this transformation is the "selectivity paradox": reducing the oxime functionality (

While Palladium (Pd) catalysts are standard for oxime reduction, they are frequently too active toward aryl-halides, leading to dechlorination. This guide validates Platinum on Carbon (Pt/C) in acidic media as the superior system for halogen retention, alongside a "green" alternative using Catalytic Transfer Hydrogenation (CTH) .

Regulatory & Safety Notice: The product of this reaction is a positional isomer of substituted amphetamines. This protocol is intended strictly for authorized researchers developing forensic standards, metabolic reference materials, or pharmaceutical intermediates under appropriate legal licensure.

Mechanistic Insight & Chemoselectivity

The reduction of an oxime involves complex surface chemistry. The reaction proceeds through an imine intermediate.[1] Competing side reactions include:

-

Dehalogenation: The C-Cl bond is susceptible to oxidative addition by low-valent metals (especially Pd), leading to the loss of the chlorine atom.

-

Secondary Amine Formation: The newly formed primary amine can react with the intermediate imine to form a dimer (secondary amine).

-

Hydrolysis: Acidic aqueous conditions can revert the imine back to the ketone.

Figure 1: Reaction Pathways and Selectivity Challenges

Caption: Figure 1. The "Green Path" represents the desired chemoselective route. Red paths indicate critical failure modes (dehalogenation) common with Pd catalysts.

Catalyst Selection Matrix

The choice of metal is the single most critical variable.

| Catalyst System | Activity (Oxime) | Selectivity (Cl-Retention) | Risk Profile | Recommendation |

| Pd/C (Palladium) | High | Very Low | Rapid dehalogenation; yields phenyl-acetone amine. | AVOID |

| Raney Nickel | High | Moderate | Pyrophoric; requires basic conditions which may favor side reactions. | Alternative |

| Pt/C (Platinum) | Moderate | High | Excellent halogen retention; lower tendency for C-Cl insertion. | PRIMARY |

| PtO2 (Adams) | High | High | Classic method (Vavon); highly effective in acidic media. | Recommended |

| Rh/C (Rhodium) | Moderate | Very High | Prohibitively expensive for scale-up. | Niche Use |

Protocol A: Heterogeneous Hydrogenation (Gold Standard)

This protocol uses Platinum on Carbon in an acidic alcoholic solvent. The acid serves two functions: it accelerates the reduction of the oxime (via protonation of the N-O bond) and "traps" the resulting amine as a salt, preventing it from poisoning the catalyst or reacting with the imine to form dimers.

Materials:

-

Substrate: (3-Chlorophenyl)acetone oxime (10 mmol)

-

Catalyst: 5% Pt/C (sulfided grade preferred for max halogen safety, but standard is acceptable) or PtO2.

-

Solvent: Methanol (anhydrous).

-

Additive: Concentrated HCl (1.1 equivalents) or H2SO4.

-

Hydrogen Source: H2 gas (balloon or Parr shaker).

Step-by-Step Methodology:

-

Preparation: In a high-pressure glass vessel or Parr hydrogenation bottle, dissolve 1.97 g (10 mmol) of (3-Chlorophenyl)acetone oxime in 30 mL of Methanol.

-

Acidification: Slowly add 11 mmol of concentrated HCl (approx. 0.9 mL of 12M HCl). Note: The solution may warm slightly.

-

Catalyst Addition: Carefully add 200 mg of 5% Pt/C (10 wt% loading relative to substrate).

-

Safety: Add catalyst to the wet solution under an inert atmosphere (Nitrogen) to prevent spark ignition of methanol vapors.

-

-

Purge: Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x) to remove oxygen.

-

Reaction: Pressurize to 3 atm (45 psi) H2. Agitate vigorously at Room Temperature (20-25°C).

-

Monitoring: The reaction is typically complete in 2-4 hours. Monitor H2 uptake.

-

-

Filtration: Once uptake ceases, purge vessel with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Workup:

-

Concentrate the filtrate (which contains the amine-hydrochloride salt) in vacuo.

-

Re-dissolve the residue in water. Basify with 20% NaOH to pH > 12 to liberate the free amine.

-

Extract with Dichloromethane (DCM) (3 x 20 mL).

-

Dry organics over MgSO4 and evaporate to yield the crude amine oil.

-

Protocol B: Catalytic Transfer Hydrogenation (Green/Lab Scale)

For labs lacking high-pressure hydrogenation equipment, this protocol uses Magnesium turnings and Ammonium Formate. This method is exceptionally mild and known to preserve aryl-halides.

Materials:

-

Substrate: (3-Chlorophenyl)acetone oxime (5 mmol).

-

Reagent: Ammonium Formate (HCOONH4) (15 mmol).

-

Metal: Magnesium powder (20 mmol) or Zinc dust.

-

Solvent: Methanol.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a stir bar, dissolve the oxime (5 mmol) in 20 mL Methanol.

-

Addition: Add Ammonium Formate (15 mmol) in one portion.

-

Activation: Add Magnesium powder (20 mmol) slowly in small portions over 10 minutes.

-

Observation: Evolution of ammonia and hydrogen gas will occur. The reaction is exothermic.[2]

-

-

Digestion: Stir at room temperature for 1-2 hours.

-

Validation: Check TLC for disappearance of oxime.

-

-

Workup: Filter off the unreacted metal. Evaporate the methanol. Partition the residue between water and Ethyl Acetate. The product is obtained as the free base.

Analytical Validation & QC

To ensure the integrity of the "3-Chloro" substituent, specific analytical markers must be checked.

A. GC-MS Analysis:

-

Target Mass: Look for the molecular ion (

) and the characteristic isotope pattern of Chlorine ( -

Impurity Flag: A peak with

indicates dehalogenation (replacement of Cl with H).

B. 1H-NMR (CDCl3):

-

Aromatic Region: The 3-chloro substitution pattern (meta) shows a distinct multiplet pattern (singlet-like for H2, doublets for H4/H6). Dehalogenation would simplify this to a standard mono-substituted benzene multiplet.

-

Alpha-Proton: The proton on the chiral center (

) typically appears as a multiplet around 3.1-3.3 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Chlorine | Catalyst too active (Pd used?) or Temp too high. | Switch to Pt/C (sulfided). Lower temperature to <25°C. |

| Low Yield | Poisoning by amine product. | Ensure Acid (HCl) is present to trap amine as salt. |

| Secondary Amine | Imine reacting with amine.[1] | Increase dilution; Increase H2 pressure to speed up imine reduction. |

| Incomplete Rxn | Steric hindrance of oxime. | Use Protocol A (Pressure) rather than Protocol B. |

References

-

Rylander, P. N. (1979).[3] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[3] (Standard text on catalyst selection for halogens).

- Vavon, G. (1928). Hydrogenation of oximes using Platinum Oxide. Bull. Soc. Chim. Fr.

-

MDPI Encyclopedia. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Available at: [Link]

-

Abiraj, K., & Gowda, D. C. (2004).[4] Magnesium-Catalyzed Proficient Reduction of Oximes to Amines Using Ammonium Formate. Synthetic Communications. Available at: [Link]

-

Organic Chemistry Portal. Reduction of Nitro Compounds and Oximes. Available at: [Link]

Sources

Application Note: (3-Chlorophenyl)acetone Oxime as a Pharmaceutical Intermediate

Executive Summary & Chemical Rationale

(3-Chlorophenyl)acetone oxime (CAS: 319474-76-5) is a highly stable, crystalline chemical intermediate utilized extensively in the synthesis of halogenated phenethylamine derivatives [1]. In medicinal chemistry and drug development, it serves as the critical precursor to 1-(3-chlorophenyl)propan-2-amine (3-chloroamphetamine, or 3-CA), a potent monoamine releasing agent used in pharmacological research and as a building block for complex Central Nervous System (CNS) therapeutics, including anorectics and antidepressant analogs [2].

The Causality of the Oxime Pathway: Direct reductive amination of 3-chlorophenylacetone with ammonia often suffers from poor chemoselectivity, yielding unwanted secondary and tertiary amine byproducts due to over-alkylation. By intentionally isolating the nitrogen insertion step via the formation of an oxime intermediate, chemists lock the molecule into a stable state. This allows for near-quantitative chemocontrol during the subsequent reduction step, ensuring the exclusive formation of the primary amine [3].

Furthermore, the presence of the meta-chloro substituent dictates the choice of reduction methodology. Standard catalytic hydrogenation over Palladium on Carbon (Pd/C) carries a severe risk of hydrodehalogenation (cleavage of the Ar-Cl bond). Therefore, specialized reduction protocols—such as Lithium Aluminum Hydride (LiAlH₄) reduction or the use of poisoned catalysts—must be employed to preserve the integrity of the halogenated aromatic ring [4].

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the synthetic logic, highlighting the transition from the ketone precursor to the stable oxime, and finally to the active primary amine API.

Fig 1: Synthetic workflow from 3-chlorophenylacetone to CNS APIs via the oxime intermediate.

Quantitative Data & Methodological Comparison

To optimize process chemistry workflows, the physicochemical properties of the intermediate and the comparative efficacy of reduction methodologies are summarized below.

Table 1: Physicochemical Properties of (3-Chlorophenyl)acetone Oxime

| Property | Value / Description |

| CAS Number | 319474-76-5 [1] |

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| Physical State | Crystalline Solid |

| LogP (Predicted) | ~2.73 [2] |

Table 2: Comparative Analysis of Oxime Reduction Methodologies [3][4]

| Reduction Method | Reagents / Catalyst | Typical Yield | Dehalogenation Risk | Scalability |

| Hydride Reduction | LiAlH₄, Anhydrous THF | 75–85% | Low (Preserves Ar-Cl) | Low-to-Medium |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH/NH₃ | 80–90% | High (Cleaves Ar-Cl) | High |

| Modified Hydrogenation | H₂, Raney Nickel, EtOH | 70–80% | Low | Medium-to-High |

Experimental Protocols

The following self-validating protocols are designed for laboratory-scale synthesis and incorporate critical quality control checkpoints to ensure reproducibility.

Protocol A: Synthesis of (3-Chlorophenyl)acetone Oxime (Oximation)

Objective: Convert 3-chlorophenylacetone to its corresponding oxime with high geometric purity.

Reagents:

-

3-Chlorophenylacetone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate trihydrate (1.5 eq)

-

Ethanol / Deionized Water (70:30 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 3-chlorophenylacetone in the ethanol portion of the solvent mixture within a round-bottom flask equipped with a magnetic stirrer.

-

Buffer Preparation: In a separate beaker, dissolve 1.5 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in the aqueous portion of the solvent.

-

Expert Insight (Causality): Sodium acetate is critical here. It acts as a mild buffer to liberate the nucleophilic free hydroxylamine from its hydrochloride salt without raising the pH to a level that would trigger base-catalyzed aldol condensation of the starting ketone.

-

-

Addition & Reflux: Slowly add the aqueous buffer solution to the ketone solution. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2 hours.

-

Precipitation: Remove the heat and allow the reaction to cool to room temperature. Transfer the flask to an ice bath (0–5°C) for 1 hour to force the crystallization of the oxime.

-

Isolation: Collect the crystalline solid via vacuum filtration. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts. Dry under vacuum to yield (3-Chlorophenyl)acetone oxime.

Protocol B: Reduction to 3-Chloroamphetamine via LiAlH₄

Objective: Reduce the oxime to the primary amine while strictly preventing the hydrodehalogenation of the meta-chloro group.

Reagents:

-

(3-Chlorophenyl)acetone oxime (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Hydride Suspension: Under an inert argon atmosphere, suspend 2.5 equivalents of LiAlH₄ in anhydrous THF in a dry, multi-neck flask submerged in an ice bath.

-

Oxime Addition: Dissolve the (3-Chlorophenyl)acetone oxime in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring LiAlH₄ suspension over 30 minutes.

-